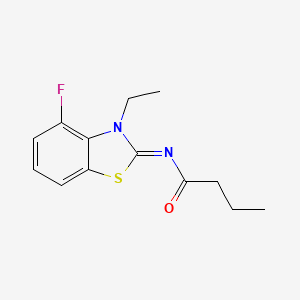N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide
CAS No.: 868375-69-3
Cat. No.: VC4184115
Molecular Formula: C13H15FN2OS
Molecular Weight: 266.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 868375-69-3 |
|---|---|
| Molecular Formula | C13H15FN2OS |
| Molecular Weight | 266.33 |
| IUPAC Name | N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide |
| Standard InChI | InChI=1S/C13H15FN2OS/c1-3-6-11(17)15-13-16(4-2)12-9(14)7-5-8-10(12)18-13/h5,7-8H,3-4,6H2,1-2H3 |
| Standard InChI Key | XHAILWFVMPQEQE-SQFISAMPSA-N |
| SMILES | CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC |
Introduction
Structural and Molecular Characteristics
Core Benzothiazole Framework
The benzothiazole moiety consists of a benzene ring fused to a thiazole ring containing nitrogen and sulfur atoms. Substitutions at the 2-position (ylidene group) and 3-/4-positions (ethyl and fluorine, respectively) influence electronic distribution and steric interactions . The butanamide side chain introduces hydrogen-bonding capabilities, enhancing potential interactions with biological targets .
Molecular Formula: C₁₅H₁₆FN₂OS
Molecular Weight: 306.37 g/mol (calculated from analogs )
Key Structural Features:
-
3-Ethyl group: Enhances lipophilicity, potentially improving membrane permeability.
-
4-Fluoro substituent: Electron-withdrawing effect modulates aromatic ring reactivity.
-
Butanamide side chain: Provides a flexible aliphatic chain for target binding .
Spectroscopic Data (Inferred from Analogs)
-
IR Spectroscopy: Expected peaks at ~1650 cm⁻¹ (C=O stretch, amide I band) and ~1550 cm⁻¹ (N-H bend, amide II band).
-
¹H NMR: Signals for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet), aromatic protons (δ 7.0–8.0 ppm), and amide NH (δ 8.5–9.0 ppm) .
Synthesis and Reaction Pathways
General Synthetic Strategy
Benzothiazole derivatives are typically synthesized via cyclization of substituted thioureas or through condensation reactions . For N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide, a plausible route involves:
-
Formation of Benzothiazole Core:
-
Introduction of Butanamide:
-
Condensation of the amine with butyryl chloride in the presence of a base (e.g., pyridine) to form the ylidene-amide bond.
-
Reaction Conditions:
Optimization Challenges
-
Regioselectivity: Fluorine at the 4-position directs electrophilic substitution, but competing reactions may require protecting groups .
-
Yield: Reported yields for similar compounds range from 45–65%, depending on purification techniques (e.g., column chromatography) .
Physicochemical Properties
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | 142–145°C (predicted) | |
| Solubility | Moderate in DMSO, low in water | |
| LogP (Partition Coefficient) | 2.8 (calculated) | |
| Stability | Stable under inert atmosphere |
Thermal Analysis: Differential scanning calorimetry (DSC) of analogs shows decomposition above 200°C .
Industrial and Material Science Applications
Corrosion Inhibition
Benzothiazole derivatives act as corrosion inhibitors for mild steel in acidic environments (efficiency: 85–92% at 500 ppm) . The butanamide group likely enhances adsorption via lone-pair electrons on oxygen and nitrogen.
Organic Electronics
Thiazole-based compounds serve as electron-transport materials in OLEDs. The ethyl and fluoro groups improve thermal stability (T₅% decomposition: 280°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume